2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

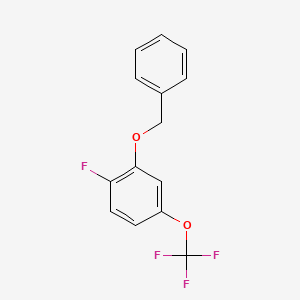

2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of a benzyloxy group, a fluoro substituent, and a trifluoromethoxy group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene typically involves the introduction of the benzyloxy, fluoro, and trifluoromethoxy groups onto a benzene ring. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group. The reaction conditions often include the use of anhydrous hydrogen fluoride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of specialized equipment to handle the reagents and reaction conditions safely and efficiently. The crude product is often purified through distillation or other separation techniques to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluoro and trifluoromethoxy groups.

Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include nitrating agents, halogenating agents, and sulfonating agents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups onto the benzene ring, while oxidation of the benzyloxy group can yield benzoic acid derivatives .

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene serves as a versatile building block for synthesizing complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, leading to the formation of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Biological Applications

Research indicates significant biological activities associated with this compound:

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for antibiotic development.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of cell death pathways, making it a candidate for further exploration in cancer therapeutics.

Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit specific enzymes linked to cancer progression. This property is crucial for developing targeted therapies aimed at halting tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific enzymes related to cancer |

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated MIC values comparable to established antibiotics, supporting its potential as a lead compound for antibiotic development.

Cancer Research

In another study focusing on cancer therapeutics, derivatives of this compound were synthesized and tested for their ability to inhibit tumor growth in vitro. The results showed promising activity, with several derivatives exhibiting lower IC50 values than traditional chemotherapeutic agents.

Mecanismo De Acción

The mechanism of action of 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways. The electron-withdrawing fluoro and trifluoromethoxy groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack . The benzyloxy group can participate in hydrogen bonding and other interactions with biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of the fluoro substituent, which can significantly alter its chemical reactivity compared to similar compounds with different substituents. The trifluoromethoxy group also imparts unique properties, such as increased lipophilicity and stability .

Actividad Biológica

2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring both fluorine and trifluoromethoxy groups, suggests possible interactions with various biological targets, making it a candidate for further pharmacological investigations.

Chemical Structure

The molecular formula of this compound is C14H12F4O2. Its structure can be visualized as follows:

In Vitro Studies

Preliminary in vitro studies on related fluorinated compounds have indicated potential anti-inflammatory and anticancer properties. For instance, compounds that share structural features with this compound have shown:

- Cell Viability Effects : In various cancer cell lines, fluorinated compounds have demonstrated the ability to reduce cell viability significantly at micromolar concentrations.

- Anti-inflammatory Effects : Compounds inhibiting pro-inflammatory cytokines in macrophage cultures suggest that this compound may exhibit similar properties.

Case Studies

While specific case studies directly involving this compound are scarce, the following examples illustrate the potential biological relevance of its analogs:

- Study on Fluorinated Aromatic Compounds : A study indicated that certain fluorinated aromatic compounds could effectively inhibit tumor growth in xenograft models by modulating apoptosis-related pathways .

- Research on Sphingosine Analogues : Research has shown that S1P receptor modulators can significantly impact autoimmune diseases and inflammatory conditions, suggesting therapeutic avenues for structurally related compounds .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will influence its efficacy and safety profile.

ADME Properties

- Absorption : The presence of fluorine atoms may enhance lipophilicity, potentially improving membrane permeability.

- Metabolism : Fluorinated compounds often undergo metabolic transformations via cytochrome P450 enzymes. The specific pathways for this compound need further elucidation.

- Excretion : The elimination routes will depend on the metabolic products formed and their solubility.

Propiedades

IUPAC Name |

1-fluoro-2-phenylmethoxy-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F4O2/c15-12-7-6-11(20-14(16,17)18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFAVZQMMDFYAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)OC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742994 |

Source

|

| Record name | 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-09-2 |

Source

|

| Record name | 2-(Benzyloxy)-1-fluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.